Arsenic trichloride

Lewis Acidity Coordination Chemistry Catalysis

Arsenic trichloride (AsCl₃, CAS 7784-34-1) is a colorless to pale yellow, oily, and highly toxic fuming liquid with a pungent odor. It is a covalent inorganic compound belonging to the Group 15 trihalides, exhibiting a pyramidal molecular geometry.

Molecular Formula AsCl3
Molecular Weight 181.28 g/mol
CAS No. 7784-34-1
Cat. No. B116441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic trichloride
CAS7784-34-1
SynonymsArsenic Trichloride;  Arsenic(3+) Chloride;  Arsenic(III) Chloride;  Arsenous Chloride;  Fuming Liquid Arsenic;  Trichloroarsine; 
Molecular FormulaAsCl3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCl[As](Cl)Cl
InChIInChI=1S/AsCl3/c2-1(3)4
InChIKeyOEYOHULQRFXULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityOne mol can be dissolved in 9 moles of water;  miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats.
Sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride.
Sol in ether
Solubility in water: reaction

Arsenic Trichloride (CAS 7784-34-1): Technical Specifications and Procurement Guidance


Arsenic trichloride (AsCl₃, CAS 7784-34-1) is a colorless to pale yellow, oily, and highly toxic fuming liquid with a pungent odor [1]. It is a covalent inorganic compound belonging to the Group 15 trihalides, exhibiting a pyramidal molecular geometry [2]. Key physical properties include a density of 2.15–2.16 g/mL at 20–25°C, a melting point of approximately –16 °C, and a boiling point of 130.2 °C [3][4]. AsCl₃ is a versatile intermediate and reagent, but its selection over other arsenic compounds or Group 15 chlorides must be justified by specific, quantifiable performance advantages in the intended application [5].

Arsenic Trichloride vs. In-Class Alternatives: Why Simple Substitution is Not Feasible


Despite structural similarities to other Group 15 trichlorides (e.g., PCl₃, SbCl₃) or other arsenic compounds (e.g., As₂O₃, AsCl₅), arsenic trichloride (AsCl₃) cannot be generically substituted without compromising process outcomes. Its intermediate Lewis acidity, distinct hydrolysis behavior, and unique physicochemical properties like vapor pressure and refractive index differentiate it from its analogs [1][2]. For instance, substituting PCl₃ for AsCl₃ can alter reaction selectivity due to differing Lewis acid strengths [3], while using As₂O₃ instead of AsCl₃ necessitates entirely different reduction conditions to achieve comparable arsenic metal purity [4]. The following evidence demonstrates these quantifiable differences.

Arsenic Trichloride (AsCl₃): Quantified Differentiation Data for Scientific and Procurement Decisions


Intermediate Lewis Acidity of AsCl₃ vs. PCl₃ and SbCl₃

In equilibrium studies of adduct formation with benzamides in diethyl ether, AsCl₃ exhibits a lower equilibrium constant (K) for adduct formation than SbCl₃, indicating weaker Lewis acidity. The relative order is: AlCl₃ > SnCl₄ > GaCl₃ > SbCl₃ > AsCl₃ [1]. This positions AsCl₃ as a moderate Lewis acid, which can be advantageous for selective reactions where stronger acids like SbCl₃ or PCl₃ may lead to undesired side reactions or decomposition.

Lewis Acidity Coordination Chemistry Catalysis

Reversible Hydrolysis of AsCl₃ vs. Irreversible Hydrolysis of PCl₃

A critical differentiation from phosphorus trichloride (PCl₃) lies in the hydrolysis mechanism. The hydrolysis of AsCl₃ to arsenous acid (As(OH)₃) is a reversible reaction, whereas the hydrolysis of PCl₃ to phosphorous acid (H₃PO₃) is irreversible [1]. This reversibility allows AsCl₃ to be steam-distilled without decomposition, a technique not applicable to PCl₃ [1].

Hydrolysis Chemical Synthesis Purification

Vapor Pressure of AsCl₃ vs. PCl₃

Arsenic trichloride exhibits a significantly lower vapor pressure than phosphorus trichloride (PCl₃) at equivalent temperatures. At 25°C, the vapor pressure of AsCl₃ is approximately 1.6 kPa (12 mmHg) [1], while the vapor pressure of PCl₃ is substantially higher, around 13.3 kPa (100 mmHg) [2]. This difference in volatility is critical for designing safe handling and purification systems.

Vapor Pressure Chemical Vapor Deposition Separation Processes

Refractive Index of AsCl₃ vs. SiO₂

AsCl₃ possesses a high refractive index (nD) of 1.6006 at 20°C and 589.3 nm . This value is significantly higher than that of fused silica (SiO₂), which has an nD of approximately 1.458 [1]. This large refractive index contrast makes AsCl₃ a valuable precursor for doping silica-based optical fibers to increase the core's refractive index, thereby enabling light guiding.

Optical Materials Refractive Index Doping

Reduction Yield to High-Purity Arsenic Metal from AsCl₃ vs. As₂O₃

The hydrogen reduction of arsenic trichloride is a well-established route to high-purity elemental arsenic, a critical material for semiconductor applications. Studies show that under optimized conditions (≥800°C, ≥2 equivalents H₂), AsCl₃ can be reduced to metallic arsenic with a yield of 99% [1]. In contrast, the carbon reduction of arsenic trioxide (As₂O₃) requires a different process (vapor-phase reduction through a heated carbon layer at ≥620°C) to achieve a comparable yield of 99% [1].

High-Purity Metals Semiconductor Materials Reduction Yield

Comparative Stability of AsCl₃ vs. AsCl₅

A fundamental difference exists between arsenic trichloride (AsCl₃) and its higher oxidation state analog, arsenic pentachloride (AsCl₅). AsCl₃ is a stable, commercially available liquid at room temperature [1]. In contrast, AsCl₅ is highly unstable, decomposing above -50°C, and must be synthesized in situ under cryogenic conditions (e.g., UV irradiation of AsCl₃ in liquid chlorine at -105°C) [2]. This stark difference in thermal stability precludes the routine use of AsCl₅ for most applications.

Chemical Stability Oxidation State Synthesis

Validated Application Scenarios for Arsenic Trichloride (CAS 7784-34-1) Based on Comparative Performance Data


High-Purity Arsenic Metal Production for III-V Semiconductors

Procure AsCl₃ when the hydrogen reduction route (≥800°C) is preferred over the carbon reduction of As₂O₃ due to equipment compatibility or specific impurity profile requirements [1]. The 99% reduction yield achievable with AsCl₃ [1] ensures efficient conversion to high-purity arsenic, a critical starting material for gallium arsenide (GaAs) and other compound semiconductors.

Optical Fiber Core Doping for Refractive Index Modification

Select high-purity AsCl₃ as a liquid precursor for doping silica-based optical fiber preforms. Its high refractive index (nD = 1.6006) compared to fused silica (nD = 1.458) [2] allows for precise engineering of the core-cladding index contrast, which is essential for waveguide performance in telecommunications.

Synthetic Chemistry Requiring Controlled, Reversible Hydrolysis

Choose AsCl₃ over PCl₃ for reactions where the intermediate or product must be steam-distilled or where reversible hydrolysis is beneficial for purification [3]. The reversible hydrolysis of AsCl₃ (AsCl₃ + 3H₂O ⇌ As(OH)₃ + 3HCl) [3] provides a unique handle for separating and isolating arsenical compounds not available with irreversibly hydrolyzing alternatives.

Catalytic Processes Requiring Intermediate Lewis Acidity

Opt for AsCl₃ as a Lewis acid catalyst or co-catalyst when strong Lewis acids like AlCl₃ or SbCl₃ cause over-activation or decomposition [4]. Its moderate Lewis acidity, as evidenced by its lower equilibrium constant for adduct formation compared to SbCl₃ [4], can enable more selective transformations.

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